Fragment-Based Inhibition Potency: l-Norvaline (Ki = 470 µM) vs. Optimized DDAH1 Inhibitor Scaffolds
In a mechanistic dissection of a covalent DDAH1 inactivator, the constituent fragment l-norvaline exhibited a Ki of 470 µM against human DDAH1. This affinity is 362-fold weaker than the optimized covalent inhibitor Cl-NIL (KI = 0.19 µM) [1]. Furthermore, compared to the lower homolog l-valine (Ki not reported but inferred to be significantly weaker due to side-chain truncation), the n-propyl side-chain of norvaline provides a critical hydrophobic anchor in the DDAH1 active site [2]. This quantitative benchmark establishes l-norvaline as a validated starting point for fragment elaboration and a defined baseline for assessing the affinity of novel inhibitors derived from the norvaline scaffold.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 470 µM (l-norvaline fragment) |
| Comparator Or Baseline | Cl-NIL (optimized covalent inhibitor): KI = 0.19 µM; l-valine: weaker affinity (inferred) |
| Quantified Difference | 362-fold weaker than Cl-NIL; specific side-chain contribution |
| Conditions | Human DDAH1 enzyme assay, reported in Biochemistry (2018) |
Why This Matters
This data positions H-NVA-NH2 HCl-derived fragments as a quantitatively defined, low-affinity starting point for DDAH1 inhibitor design, essential for assessing improvements in structure-activity relationship (SAR) studies.
- [1] Burstein-Teitelbaum, G., Er, J. A., Monzingo, A. F., Tuley, A., & Fast, W. (2018). Dissection, Optimization, and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor. *Biochemistry*, 57(31), 4579-4586. View Source
- [2] Burstein-Teitelbaum, G., Er, J. A., Monzingo, A. F., Tuley, A., & Fast, W. (2018). Dissection, Optimization, and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor. *Biochemistry*, 57(31), 4579-4586. View Source
